

# SGC0946: A Comparative Guide to a Potent and Selective DOT1L Inhibitor

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## Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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This guide provides a comprehensive comparison of the DOT1L inhibitor **SGC0946** with other notable alternatives, supported by experimental data. **SGC0946** is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation. Dysregulation of DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL).

## Performance Comparison

**SGC0946** demonstrates exceptional potency against DOT1L, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 0.3 nM in cell-free assays.<sup>[1][2][3]</sup> Its cellular activity is also robust, inhibiting H3K79 dimethylation with IC<sub>50</sub> values in the low nanomolar range (2.6 nM in A431 cells and 8.8 nM in MCF10A cells).<sup>[1]</sup> In comparison to other well-characterized DOT1L inhibitors such as EPZ004777 and Pinometostat (EPZ5676), **SGC0946** exhibits comparable or superior potency.

## Table 1: In Vitro and Cellular Potency of DOT1L Inhibitors

| Compound               | Target | In Vitro IC50 / Ki | Cellular H3K79me2 IC50            | Reference |
|------------------------|--------|--------------------|-----------------------------------|-----------|
| SGC0946                | DOT1L  | 0.3 nM (IC50)      | 2.6 nM (A431),<br>8.8 nM (MCF10A) | [1]       |
| EPZ004777              | DOT1L  | 0.4 nM (IC50)      | 4 nM (MV4-11)                     | [4][5]    |
| Pinometostat (EPZ5676) | DOT1L  | 80 pM (Ki)         | 3 nM (MV4-11)                     | [6]       |

## Cross-Reactivity and Selectivity

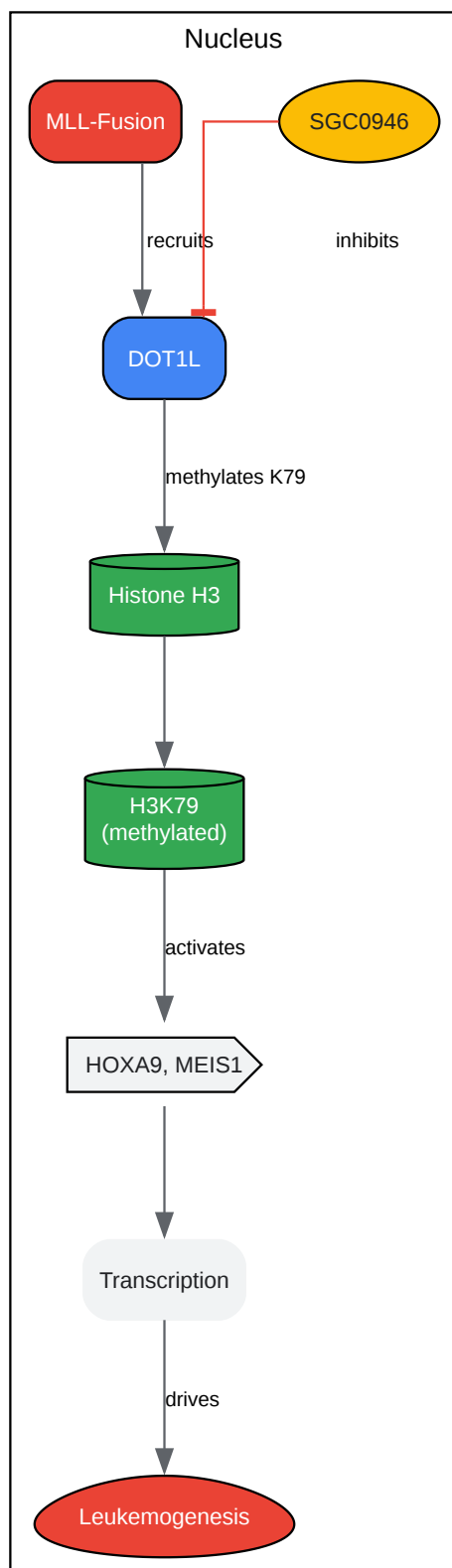
A critical aspect of a chemical probe's utility is its selectivity. **SGC0946** has been profiled against a panel of other histone methyltransferases and has demonstrated high selectivity. It is reported to be over 100-fold selective for DOT1L against other protein methyltransferases.[1][2] More extensive profiling has shown it to be inactive against a panel of 12 protein methyltransferases and DNMT1, and it displayed no significant activity against a panel of 29 receptors.[7]

**Table 2: Selectivity Profile of DOT1L Inhibitors**

| Compound               | Selectivity against other PMTs | Off-Target Hits (if reported)   | Reference |
|------------------------|--------------------------------|---|-----------|
| SGC0946                | >100-fold                      | Inactive against 12 PMTs and DNMT1; no notable activity against 29 receptors. | [1][2][7] |
| EPZ004777              | >1,200-fold                    | PRMT5 (IC50 >500 nM)  | [4][8]    |
| Pinometostat (EPZ5676) | >37,000-fold                   | Not specified   | [9]       |

## DOT1L Signaling Pathway

DOT1L plays a crucial role in transcriptional regulation. By methylating H3K79, it contributes to the activation of gene expression. In the context of MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to specific gene loci, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis. Inhibition of DOT1L by **SGC0946** reverses this aberrant methylation, leading to the downregulation of these oncogenic driver genes.



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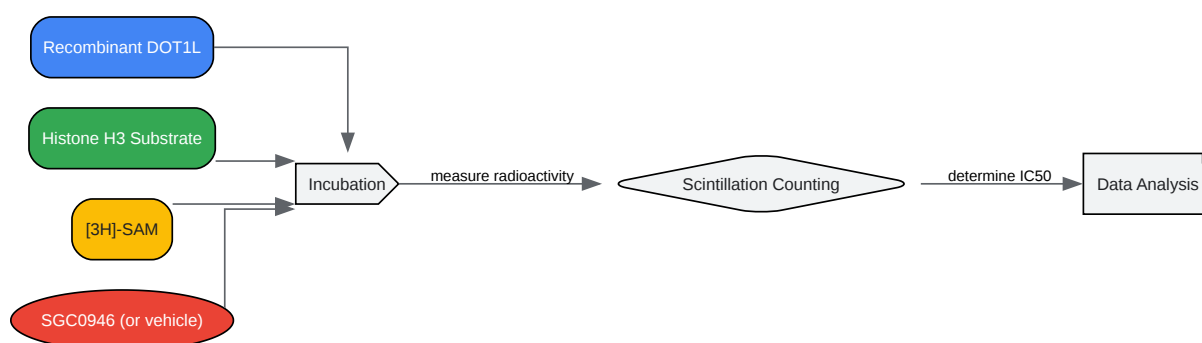
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of SGC0946.

## Experimental Protocols

### In Vitro DOT1L Biochemical Assay (Radioactive)

This assay measures the enzymatic activity of DOT1L by quantifying the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Workflow:



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